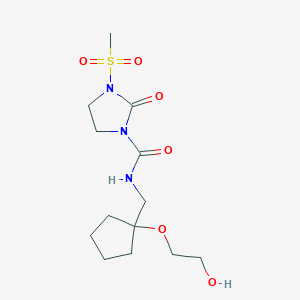

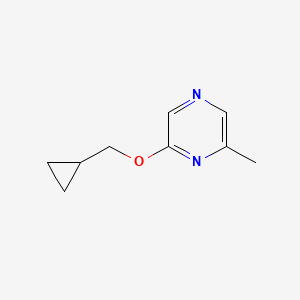

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide” is a chemical compound with the molecular formula C13H23N3O6S . Its molecular weight is 349.4 .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of piperazine derivatives, which may be structurally similar, includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Synthesis and Biological Activity of Analogs

Compounds with imidazolidine cores, similar to the specified compound, have been extensively studied for their synthesis and potential biological activities. For example, the synthesis of pyridonecarboxylic acids and their analogs, which share some structural similarities with the given compound, has been explored for antibacterial activities. These studies indicate a continuous interest in the development of new compounds with potential for treating bacterial infections (Egawa et al., 1984).

Applications in Organic Synthesis

Isoxazolidines, which can be structurally related to the given compound through the presence of a cyclic amine and an oxygen-containing heterocycle, are of interest in organic synthesis, drug discovery, and chemical biology. Research into the stereoselective synthesis of methyleneoxy-substituted isoxazolidines showcases the utility of such compounds in creating complex molecules (Karyakarte et al., 2012).

Advanced Glycation End-products

Compounds with imidazolidine rings have been investigated for their roles in forming advanced glycation end-products (AGEs), which are significant in the study of diabetes and neurodegenerative diseases. The understanding of these reactions and the resulting products has implications for the development of therapeutic strategies against diseases associated with AGEs (Nemet et al., 2006).

Corrosion Inhibition

Imidazoline and its derivatives have been evaluated as corrosion inhibitors, highlighting the potential of cyclic compounds in protecting metals against corrosion in acidic media. This application is crucial for extending the life of metal structures and components in industrial settings (Cruz et al., 2004).

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6S/c1-23(20,21)16-7-6-15(12(16)19)11(18)14-10-13(22-9-8-17)4-2-3-5-13/h17H,2-10H2,1H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQQYTAGPIIQFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2(CCCC2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2372393.png)

![N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2372394.png)

![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)

![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2372409.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2372411.png)

![2-[({2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}amino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2372412.png)

![1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2372415.png)